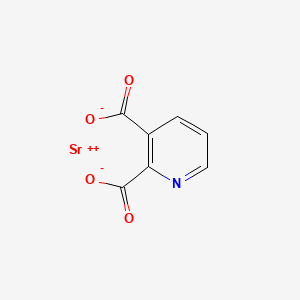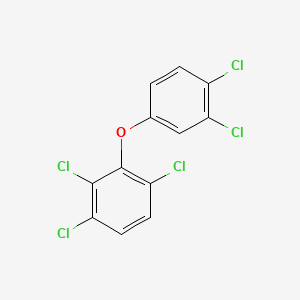
2,3,3',4',6-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4’,6-Pentachlorodiphenyl ether is a chemical compound with the molecular formula C12H5Cl5O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxicity and environmental persistence .
Métodos De Preparación
The synthesis of 2,3,3’,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired degree of chlorination . Industrial production methods often involve large-scale chlorination reactors where the reaction parameters are carefully monitored to ensure consistency and yield.
Análisis De Reacciones Químicas
2,3,3’,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Aplicaciones Científicas De Investigación
2,3,3’,4’,6-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference material in the study of polychlorinated diphenyl ethers and their environmental impact.
Biology: Research on its toxicological effects helps in understanding the biological pathways affected by polychlorinated compounds.
Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic strategies for detoxification.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,3’,4’,6-Pentachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can induce the expression of various genes involved in xenobiotic metabolism. This interaction leads to the production of reactive oxygen species and subsequent oxidative stress, which can cause cellular damage .
Comparación Con Compuestos Similares
2,3,3’,4’,6-Pentachlorodiphenyl ether is unique among polychlorinated diphenyl ethers due to its specific chlorination pattern. Similar compounds include:
2,2’,3,3’,6-Pentachlorodiphenyl ether: Differing in the position of chlorine atoms, which affects its chemical reactivity and toxicity.
2,3,3’,4,4’-Pentachlorodiphenyl ether: Another isomer with a different chlorination pattern, leading to variations in its environmental persistence and biological effects
This detailed overview provides a comprehensive understanding of 2,3,3’,4’,6-Pentachlorodiphenyl ether, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
159553-69-2 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-6(5-10(7)16)18-12-9(15)4-3-8(14)11(12)17/h1-5H |
Clave InChI |
KASGFDPQAMDPAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


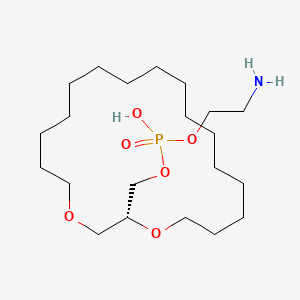
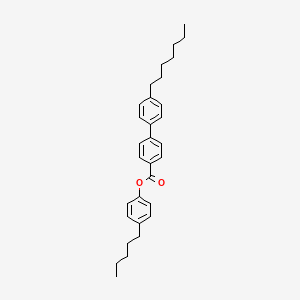
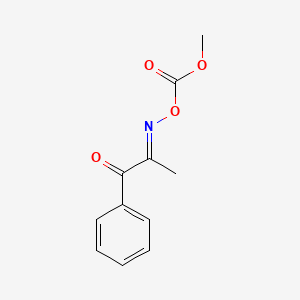
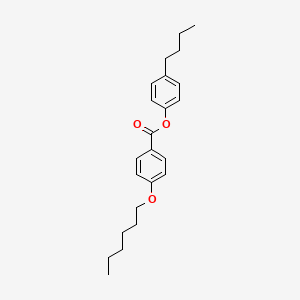
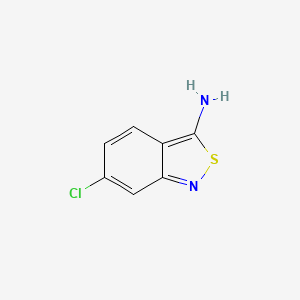
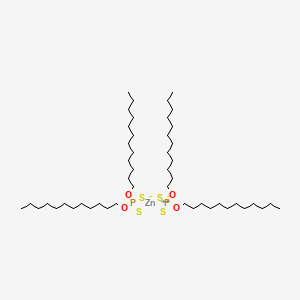
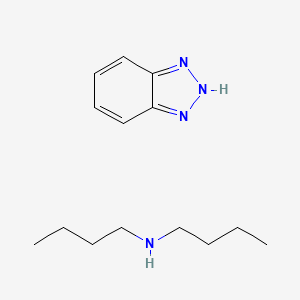




![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
